Cas no 23786-13-2 (Methyl 4-Methylphenylacetate)

Methyl 4-Methylphenylacetate is an ester compound commonly used as an intermediate in organic synthesis and fragrance applications. Its chemical structure features a methyl ester group attached to a 4-methylphenylacetate moiety, offering stability and reactivity for further derivatization. This compound is valued for its role in producing fine chemicals, pharmaceuticals, and aromatic compounds due to its consistent purity and well-defined properties. It exhibits low volatility and good solubility in common organic solvents, facilitating its use in controlled reactions. The presence of the methyl substituent enhances its steric and electronic characteristics, making it suitable for specialized synthetic pathways. Proper handling and storage are recommended to maintain its integrity.
Methyl 4-Methylphenylacetate structure
Methyl 4-Methylphenylacetate structure
Product name:Methyl 4-Methylphenylacetate
CAS No:23786-13-2
MF:C10H12O2
MW:164.2011
MDL:MFCD00056243
CID:259842
PubChem ID:90265

Methyl 4-Methylphenylacetate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,4-methyl-, methyl ester
    • Methyl p-Tolylacetate
    • methyl 2-p-tolylacetate
    • METHYL 4-METHYLPHENYLACETATE
    • 2-Propyl-pentanoic acid methyl ester
    • 2-propyl-valeric acid methyl ester
    • 2-Propylvaleric acid methyl ester
    • AC1LATFN
    • CTK0J6228
    • Dipropylacetic Acid Methyl Ester
    • methyl (4-methylphenyl)acetate
    • methyl 2-(p-tolyl)acetate
    • methyl 2-n-propyl-pentanoate
    • methyl 2-propyl valerate
    • Pentano
    • p-tolylacetic acid methyl ester
    • p-tolyl-acetic acid methyl ester
    • Valeric acid, 2-propyl-, methyl ester
    • 4-Methylphenylacetic Acid Methyl Ester
    • methyl 2-(4-methylphenyl)acetate
    • methylp-tolylacetate
    • p-Methylphenylacetic acid methyl ester
    • LSAGWGNECLEVPE-UHFFFAOYSA-N
    • Benzeneacetic acid, 4-methyl-, methyl ester
    • Methyl 4-tolyl-acetate
    • ETH025
    • p-tolyl-acetic acid
    • NS00027482
    • PARA-TOLYLACETIC ACID METHYL ESTER
    • 23786-13-2
    • MFCD00056243
    • M0783
    • J-015209
    • p-Tolylacetic acid, methyl ester
    • FT-0638356
    • AI3-35904
    • FS-4983
    • FT-0734732
    • Benzeneacetic acid,4-methyl-,methyl ester
    • S9AO74KS0M
    • CS-0099715
    • EN300-99071
    • UNII-S9AO74KS0M
    • YAA78613
    • Q63409517
    • Z92611011
    • EINECS 245-885-6
    • DTXSID20178472
    • AKOS000295884
    • SCHEMBL1107142
    • SY052935
    • Acetic acid, 4-methylphenyl, methyl ester
    • DB-046247
    • STL507837
    • DB-050255
    • Methyl 4-Methylphenylacetate
    • MDL: MFCD00056243
    • Inchi: 1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3
    • InChI Key: LSAGWGNECLEVPE-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O

Computed Properties

  • Exact Mass: 164.08376
  • Monoisotopic Mass: 164.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.04
  • Boiling Point: 113°C/13mmHg(lit.)
  • Flash Point: 100.2°C
  • Refractive Index: 1.5035-1.5055
  • PSA: 26.3
  • Solubility: Not determined

Methyl 4-Methylphenylacetate Security Information

  • Hazardous Material transportation number:UN 1993
  • WGK Germany:3
  • Safety Instruction: 24/25
  • HazardClass:3.2
  • Packing Group:III
  • PackingGroup:III
  • Storage Condition:2-8°C
  • Hazard Level:3.2

Methyl 4-Methylphenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-99071-0.1g
methyl 2-(4-methylphenyl)acetate
23786-13-2 95%
0.1g
$19.0 2024-05-21
Enamine
EN300-99071-1.0g
methyl 2-(4-methylphenyl)acetate
23786-13-2 95%
1.0g
$19.0 2024-05-21
eNovation Chemicals LLC
D748627-25g
METHYL 4-METHYLPHENYLACETATE
23786-13-2 99.0%
25g
$85 2024-06-07
Apollo Scientific
OR922797-5g
Methyl 4-methylphenylacetate
23786-13-2 98%
5g
£17.00 2025-03-21
TRC
M220075-250mg
Methyl 4-Methylphenylacetate
23786-13-2
250mg
$ 50.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
IN343-5g
Methyl 4-Methylphenylacetate
23786-13-2 99.0%(GC)
5g
¥999.0 2022-06-10
Apollo Scientific
OR922797-1g
Methyl 4-methylphenylacetate
23786-13-2 98%
1g
£15.00 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59650-25g
Methyl 2-(p-tolyl)acetate
23786-13-2 99%
25g
¥241.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59650-5g
Methyl 2-(p-tolyl)acetate
23786-13-2 99%
5g
¥56.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862712-25g
Methyl p-Tolylacetate
23786-13-2 ≥99%(GC)
25g
¥1,800.00 2022-09-01

Methyl 4-Methylphenylacetate Related Literature

Additional information on Methyl 4-Methylphenylacetate

Comprehensive Overview of Methyl 4-Methylphenylacetate (CAS No. 23786-13-2): Properties, Applications, and Industry Trends

Methyl 4-Methylphenylacetate (CAS No. 23786-13-2), also known as Methyl p-Tolylacetate, is an aromatic ester widely utilized in the fragrance, flavor, and pharmaceutical industries. This compound is characterized by its sweet, floral odor with hints of honey and fruity undertones, making it a popular choice for perfumery and food flavoring. Its chemical structure consists of a methyl ester group attached to a 4-methylphenylacetic acid backbone, contributing to its stability and solubility in organic solvents.

In recent years, the demand for Methyl 4-Methylphenylacetate has surged due to its versatility in green chemistry applications. With growing consumer interest in sustainable and eco-friendly products, researchers are exploring its role as a biodegradable intermediate in the synthesis of natural-like fragrances. This aligns with the global trend toward reducing synthetic additives in cosmetics and food products, a topic frequently searched in platforms like Google Scholar and AI-driven databases.

From a technical perspective, CAS No. 23786-13-2 exhibits a boiling point of approximately 245°C and a molecular weight of 164.20 g/mol. Its low volatility and compatibility with other esters make it ideal for long-lasting fragrance formulations. Perfumers often blend it with vanillin or bergamot oil to enhance complexity, addressing the rising demand for customizable scent profiles—a hot topic in cosmetic forums and SEO-driven queries like "how to create unique perfumes at home."

The pharmaceutical industry also leverages Methyl p-Tolylacetate as a precursor for anti-inflammatory and analgesic agents. Recent studies highlight its potential in drug delivery systems, particularly in encapsulating active ingredients for controlled release. This application resonates with trending searches such as "innovative excipients in medicine" and "sustainable drug formulation," reflecting its cross-industry relevance.

Quality control of Methyl 4-Methylphenylacetate adheres to stringent standards like ISO and IFRA guidelines, ensuring safety in end-use products. Analytical techniques such as GC-MS and HPLC are employed to verify purity, a critical factor for manufacturers targeting high-end cosmetic brands. This emphasis on quality aligns with consumer searches for "premium fragrance ingredients" and "lab-tested flavor compounds."

Looking ahead, advancements in enzymatic esterification may further optimize the production of CAS No. 23786-13-2, reducing energy consumption. Such innovations cater to the "clean chemistry" movement, frequently discussed in sustainability-focused LinkedIn groups and research publications. As industries prioritize carbon footprint reduction, this compound’s role in bio-based manufacturing will likely expand, answering queries like "how esters support circular economy."

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